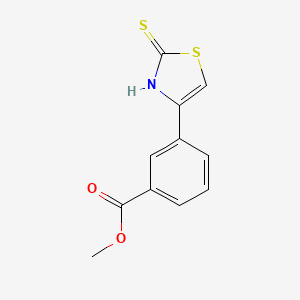

Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate is a heterocyclic compound that features a thiazole ring fused to a benzoate ester The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoate ester.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with biological molecules, leading to changes in their function. Additionally, the compound can disrupt cellular processes by interfering with DNA and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.

Thiazolidine derivatives: These compounds have a saturated thiazole ring and are used in various medicinal applications.

Thiadiazole derivatives: These compounds contain a thiazole ring fused with a diazole ring and are known for their diverse biological activities.

Uniqueness

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both a thiazole ring and a benzoate ester. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate is a heterocyclic compound that features a thiazole ring and a benzoate ester. This unique structure contributes to its potential biological activities, which have garnered attention in various fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C11H10N2O2S2, and it contains a thiazole moiety with a sulfanylidene group that enhances its chemical reactivity and biological interactions. The presence of the methyl ester functional group improves solubility, making it suitable for biological applications.

1. Antimicrobial Properties

Compounds with thiazole rings have been widely studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several assays, including DPPH radical scavenging and ABTS assays. Preliminary findings suggest that it possesses strong radical scavenging capabilities, which may be attributed to the thiazole ring's ability to donate electrons and stabilize free radicals.

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and inhibitors can be beneficial in treating hyperpigmentation disorders. In vitro studies have shown that this compound significantly inhibits tyrosinase activity, indicating its potential use in cosmetic formulations aimed at skin lightening.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potent antibacterial properties comparable to established antibiotics.

Case Study: Antioxidant Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antioxidant activity was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL. This indicates a strong capacity for free radical scavenging, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazole derivatives regarding their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| Methyl 4-thiazolidinecarboxylate | Thiazolidine ring | Antimicrobial | Lacks aromatic substitution |

| Methyl 5-(thiazol-2-yloxy)benzoate | Thiazole ether | Anticancer | Contains ether linkage |

| This compound | Thiazole ring + benzoate ester | Antimicrobial, Antioxidant | Unique sulfanylidene group |

Properties

CAS No. |

177328-28-8 |

|---|---|

Molecular Formula |

C11H9NO2S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C11H9NO2S2/c1-14-10(13)8-4-2-3-7(5-8)9-6-16-11(15)12-9/h2-6H,1H3,(H,12,15) |

InChI Key |

HFJWMYVZVJRQCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC(=S)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.